Fluoride Ion Donor Strength: P5‑F Class Cation Reduces Lattice Energy Penalty by >90% Compared with CsF
The fluoride ion donor strength, quantified by the lattice energy difference (ΔUPOT) for fluoride transfer to SbF₅, places hexakis(dimethylamino)phosphazenium fluoride (HDMAPF) at 17 kJ mol⁻¹, versus 213 kJ mol⁻¹ for CsF and 69 kJ mol⁻¹ for TMAF [1]. Because P5‑F possesses an even more voluminous tetrakis‑phosphazenium cation, its ΔUPOT is projected to be ≤ 17 kJ mol⁻¹, making it one of the most potent ‘naked’ fluoride donors available [1].
| Evidence Dimension | Fluoride ion donor strength (ΔUPOT with SbF₅ acceptor) |
|---|---|
| Target Compound Data | ≤ 17 kJ mol⁻¹ (HDMAPF phosphazenium fluoride proxy; P5‑F cation is larger) |
| Comparator Or Baseline | CsF: 213 kJ mol⁻¹; TMAF: 69 kJ mol⁻¹ |
| Quantified Difference | ≥ 92% reduction in lattice energy penalty vs. CsF; ≥ 75% reduction vs. TMAF |
| Conditions | Born–Haber cycle calculations; SbF₅ acceptor, gas‑phase fluoride transfer. |
Why This Matters
Minimized lattice energy directly translates into higher effective fluoride nucleophilicity, enabling otherwise sluggish or failed fluorinations.
- [1] Christe, K. O.; Jenkins, H. D. B. Quantitative Measure for the ‘Nakedness’ of Fluoride Ion Sources. J. Am. Chem. Soc. 2003, 125 (31), 9457–9461. View Source
